molecular formula C9H8ClN B13001779 4-Chloro-2,3-dimethylbenzonitrile

4-Chloro-2,3-dimethylbenzonitrile

Cat. No.: B13001779
M. Wt: 165.62 g/mol
InChI Key: KFGKGRVSLXYCAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,3-dimethylbenzonitrile (C₉H₇ClN) is a substituted benzonitrile derivative characterized by a nitrile group (-CN) at position 1, a chlorine atom at position 4, and methyl groups (-CH₃) at positions 2 and 3 on the benzene ring. This structural arrangement confers distinct electronic and steric properties, making it a compound of interest in organic synthesis, agrochemicals, and pharmaceutical intermediates. The chlorine atom acts as an electron-withdrawing group, while the methyl groups contribute steric bulk and moderate electron-donating effects, collectively influencing reactivity, solubility, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2,3-dimethylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylbenzonitrile with chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures efficient production of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-dimethylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzonitriles.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

4-Chloro-2,3-dimethylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2,3-dimethylbenzonitrile involves its interaction with specific molecular targets. The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile. This reaction is facilitated by the electron-withdrawing nature of the nitrile group, which activates the benzene ring towards nucleophilic attack.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

A critical comparison lies in the substituent positions and their electronic impacts. For example:

  • 3-Chloro-4-hydroxy-5-methylbenzonitrile (CAS 173900-45-3, Similarity: 0.97 ): The hydroxyl (-OH) group at position 4 introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to 4-Chloro-2,3-dimethylbenzonitrile.
  • 4-Amino-3-methylbenzonitrile (CAS 78881-21-7 ): The amino (-NH₂) group at position 4 is strongly electron-donating, increasing the electron density of the aromatic ring. This contrasts with the electron-withdrawing chlorine in this compound, which reduces electron density and directs electrophilic attacks to specific positions.

Functional Group Variations

  • 4-[(3-Chlorophenyl)(hydroxy)Methyl]benzonitrile (CAS 186000-52-2 ): The hydroxymethyl (-CH(OH)-) group introduces chirality and polarity, significantly altering solubility and biological activity compared to the non-chiral, hydrophobic methyl groups in this compound.

Physicochemical Properties (Hypothetical Data Table)

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
This compound C₉H₇ClN 4-Cl, 2-CH₃, 3-CH₃ 165.61 Low polarity, moderate stability
3-Chloro-4-hydroxy-5-methylbenzonitrile C₈H₆ClNO 3-Cl, 4-OH, 5-CH₃ 183.59 High solubility, reactive hydroxyl
4-Amino-3-methylbenzonitrile C₈H₈N₂ 4-NH₂, 3-CH₃ 132.16 Electron-rich, prone to oxidation
4-[(3-Chlorophenyl)(hydroxy)Methyl]benzonitrile C₁₄H₁₀ClNO 4-CN, hydroxymethyl-CH(OH)-Ph 243.69 Chiral, polar, bioactive potential

Research Findings and Analytical Relevance

  • Chromatographic Analysis: Methods developed for detecting chlorinated phenolic derivatives (e.g., 4-chloro-2,6-dimethylphenol in ) could be adapted for this compound by modifying derivatization steps to target nitrile groups .
  • Synthetic Accessibility: Amino-substituted analogs (e.g., 4-Amino-3-methylbenzonitrile) are commercially available at high purity (>97%) , suggesting that this compound may also be synthesized via analogous halogenation pathways.

Biological Activity

4-Chloro-2,3-dimethylbenzonitrile is an organic compound characterized by a chloro group and two methyl groups attached to a benzene ring, along with a nitrile functional group. Its molecular formula is C_10H_10ClN, with a molecular weight of approximately 169.62 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

The structural features of this compound contribute to its reactivity and biological activity. The presence of the chloro and nitrile groups enhances its interaction with various biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, suggesting that this compound may influence pharmacokinetics and drug interactions.

Table 1: Inhibition of Cytochrome P450 Enzymes by this compound

EnzymeInhibition TypeReference
CYP1A2Significant

Antimicrobial Activity

In addition to enzyme inhibition, this compound has been evaluated for antimicrobial properties. Studies have shown that derivatives of this compound exhibit varying degrees of antibacterial and antifungal activities against pathogens such as Escherichia coli, Klebsiella pneumoniae, and Streptococcus aureus.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial Strains TestedActivity Level
This compoundE. coli, K. pneumoniae, S. aureusModerate to Significant
Other derivativesVarious strainsMild to Moderate

Study on Drug Interactions

A study focused on the interaction between this compound and other pharmaceuticals highlighted its potential role in altering drug metabolism pathways. The findings suggested that this compound could serve as a lead molecule for developing drugs aimed at modulating cytochrome P450 activity.

Antimicrobial Efficacy Assessment

In a series of experiments assessing the antimicrobial efficacy of various substituted benzonitriles, this compound showed promising results against gram-positive and gram-negative bacteria. The study concluded that structural modifications could enhance its antimicrobial potency .

Properties

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

4-chloro-2,3-dimethylbenzonitrile

InChI

InChI=1S/C9H8ClN/c1-6-7(2)9(10)4-3-8(6)5-11/h3-4H,1-2H3

InChI Key

KFGKGRVSLXYCAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.